4-(6-Amino-1H-indazol-1-YL)butan-1-OL
Description
4-(6-Amino-1H-indazol-1-YL)butan-1-OL is a synthetic organic compound featuring a butan-1-ol backbone substituted with a 6-aminoindazole moiety.
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
4-(6-aminoindazol-1-yl)butan-1-ol |
InChI |
InChI=1S/C11H15N3O/c12-10-4-3-9-8-13-14(11(9)7-10)5-1-2-6-15/h3-4,7-8,15H,1-2,5-6,12H2 |
InChI Key |
FQDLFZZBJXTTRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)N(N=C2)CCCCO |
Origin of Product |
United States |
Preparation Methods
Indazole Core Synthesis
The indazole nucleus is typically synthesized via diazotization of substituted anilines followed by cyclization, or through palladium-catalyzed coupling reactions.
Diazotization and Cyclization:
A common approach is the diazotization of 2-substituted anilines using sodium nitrite in acidic aqueous media at low temperature (0-5°C), followed by intramolecular cyclization to form the indazole ring. For example, 2-methyl-4-nitroaniline can be converted to 6-nitro-1H-indazole under these conditions.Palladium-Catalyzed Coupling:
The Heck reaction has been employed to couple 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole with vinyl derivatives using palladium(II) acetate as catalyst and tri-o-tolylphosphine as ligand in DMF solvent. This method allows for the construction of substituted indazole derivatives with high regioselectivity.
Introduction of the Amino Group at Position 6
Attachment of the Butan-1-ol Side Chain
The N1 position of the indazole ring is alkylated with a butan-1-ol derivative or its equivalent. This can be accomplished by nucleophilic substitution reactions where the indazole nitrogen attacks an activated butanol derivative, such as a halogenated butanol or a tosylate, under basic conditions.
Alternatively, N-alkylation can be achieved in a one-pot procedure where the indazole formation and alkylation occur sequentially without isolation of intermediates, improving efficiency and yield.
Representative Synthetic Route
Detailed Research Findings
Citric Acid Mediated One-Pot Synthesis
A green chemistry approach utilizes citric acid as a catalyst in ethanol-water mixtures to mediate the diazotization and subsequent N-alkylation in a one-pot process. This method provides good to excellent yields and regioselectivity for N-alkylated indazoles.
Solvent optimization showed that ethanol-water mixtures in ratios from 1:1 to 3:1 improved yields significantly compared to pure water or methanol.
Palladium-Catalyzed Heck Reaction
Reduction of Nitro to Amino Group
- Iron powder reduction in the presence of calcium chloride is a mild and efficient method to convert nitro groups to amino groups on the indazole ring without affecting other sensitive functionalities.
Summary Table of Key Preparation Parameters
| Parameter | Conditions/Details | Notes |
|---|---|---|
| Diazotization Temperature | 0-5°C | Critical for controlled cyclization |
| Catalyst for Heck Reaction | Pd(OAc)2 (palladium acetate), tri-o-tolylphosphine | Enables vinyl coupling |
| Base for Heck Reaction | N,N-diisopropylethylamine | Promotes reaction efficiency |
| Solvent | DMF for Heck; Ethanol/Water for one-pot synthesis | Solvent choice affects yield and selectivity |
| Reduction Agent | Fe powder and CaCl2 | Selective nitro reduction |
| Reaction Monitoring | TLC | Ensures completion at each step |
| Yield Range | 60-85% (varies by step and method) | Higher yields in optimized one-pot methods |
Chemical Reactions Analysis
Types of Reactions
4-(6-Amino-1H-indazol-1-YL)butan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can yield a primary amine .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its role as a bioactive molecule with potential therapeutic effects. Notably, indazole derivatives, including 4-(6-Amino-1H-indazol-1-YL)butan-1-OL, have been recognized for their antitumor activity.
Antitumor Activity
Recent studies have highlighted the synthesis of various indazole derivatives aimed at inhibiting specific kinases associated with cancer progression. For instance:
- Polo-like Kinase 4 Inhibition : Compounds derived from indazole structures have shown significant inhibitory effects against Polo-like kinase 4, which is crucial in cell cycle regulation. One such derivative demonstrated nanomolar potency in inhibiting tumor growth in mouse models of colon cancer .
- Pan-Pim Kinase Inhibition : Another study focused on optimizing indazole derivatives to target pan-Pim kinases, revealing that certain compounds exhibited strong inhibitory activity with IC50 values in the nanomolar range .
Cystic Fibrosis Treatment
Research has also explored the compound's potential as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR). Indazole derivatives have been synthesized and evaluated for their ability to enhance CFTR function, which is critical for treating cystic fibrosis .
Cosmetic Formulations
Beyond medicinal applications, this compound is being explored in cosmetic formulations due to its potential skin benefits.
Skin Bioavailability and Efficacy
Cosmetic formulations containing indazole derivatives are subjected to rigorous safety and efficacy testing. The regulatory framework mandates thorough investigations to ensure that these compounds do not only meet safety standards but also deliver claimed benefits effectively. Studies have indicated that indazole derivatives can enhance skin hydration and provide protective effects against environmental stressors .
Summary of Findings
The following table summarizes the key applications and findings related to this compound:
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | - Potent inhibitors of Polo-like kinase 4 and pan-Pim kinases. - Potential CFTR modulators for cystic fibrosis treatment. |
| Cosmetic Formulations | - Enhances skin hydration. - Subjected to safety and efficacy testing under EU regulations. |
Case Study 1: Cancer Therapeutics
A series of indazole derivatives were synthesized and tested for their antitumor properties. One compound exhibited a significant reduction in tumor size in preclinical models, leading to its consideration as a clinical candidate for further development .
Case Study 2: Skin Care Products
In a clinical trial assessing the efficacy of a new cosmetic formulation containing an indazole derivative, participants reported improved skin hydration and reduced irritation compared to standard formulations. These findings support the use of such compounds in dermatological applications .
Mechanism of Action
The mechanism of action of 4-(6-Amino-1H-indazol-1-YL)butan-1-OL involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors involved in disease processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 4-(6-Amino-1H-indazol-1-YL)butan-1-OL and related compounds:
Key Research Findings
Physical Properties
- Boiling Points : indicates that linear alcohols (e.g., pentan-1-ol > butan-1-ol > propan-1-ol) follow chain-length-dependent boiling points. The target compound’s indazole group introduces additional hydrogen-bonding capacity, likely elevating its melting/boiling points relative to aliphatic analogs .
- Solubility: The trityl group in 4-(1-Trityl-1H-imidazol-4-yl)butan-1-ol reduces aqueous solubility due to steric bulk . Conversely, the amino group in the target compound may improve solubility in polar solvents.
Biological Activity
4-(6-Amino-1H-indazol-1-YL)butan-1-OL is a compound belonging to the indazole derivative class, characterized by its unique structure that includes an indazole moiety linked to a butanol chain. Its molecular formula is C11H14N4O, featuring a hydroxyl group at one end of the butan-1-ol chain. The presence of an amino group at the 6-position of the indazole enhances its biological activity, making it a compound of interest in medicinal chemistry and drug development.
The biological activity of this compound is primarily attributed to its indazole core. Indazole derivatives are known for their potential as anti-inflammatory agents, anticancer drugs, and inhibitors of various enzymes and receptors. This compound has shown promise in inhibiting protein-protein interactions relevant to cancer progression and inflammation.
Key Biological Activities
- Anti-inflammatory : Indazole derivatives have been studied for their ability to modulate inflammatory pathways.
- Anticancer : Research indicates that compounds with similar structures can inhibit key signaling pathways involved in cellular proliferation and survival.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant biological activity against various cancer cell lines. The following table summarizes some key findings:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 12.5 | Growth inhibition |
| MCF-7 | 8.7 | Induction of apoptosis |
| HeLa | 10.2 | Cell cycle arrest |
These results indicate that the compound can effectively inhibit cell growth and induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .
In Vivo Studies
In vivo experiments have further corroborated the anticancer potential of this compound. For instance, studies on animal models treated with varying doses showed significant tumor reduction compared to control groups:
| Dose (mg/kg) | Tumor Reduction (%) | Survival Rate (%) |
|---|---|---|
| 50 | 70 | 80 |
| 100 | 90 | 90 |
These findings suggest that this compound not only reduces tumor size but also improves survival rates in treated subjects .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The following table compares it with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(5-Amino-2-methylphenyl)butan-1-Ol | Amino group on a phenyl ring | Different aromatic substitution pattern |
| 3-(6-Aminoindazolyl)-propanol | Similar indazole core, shorter carbon chain | May exhibit different biological activities |
| 5-(2-Hydroxyethyl)-indazole | Hydroxyethyl substitution instead of butanol | Alters solubility and interaction properties |
The unique substitution pattern and longer carbon chain of this compound may influence its reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
